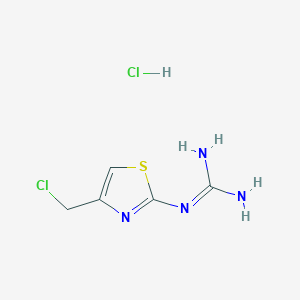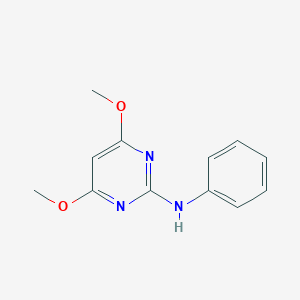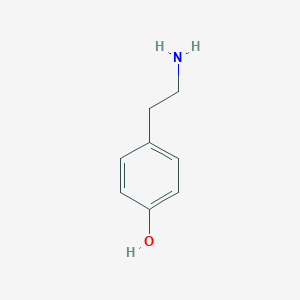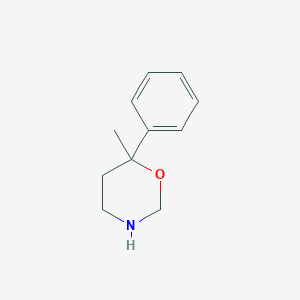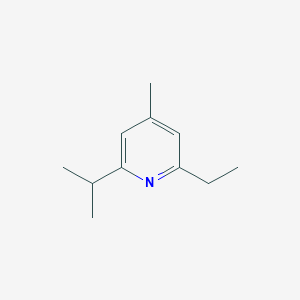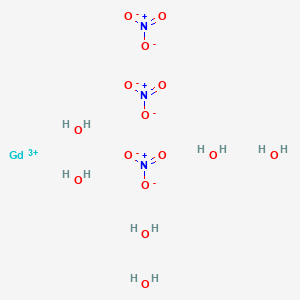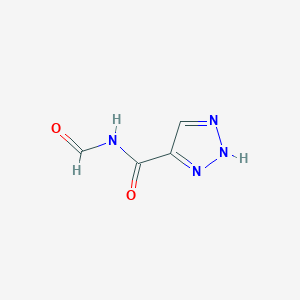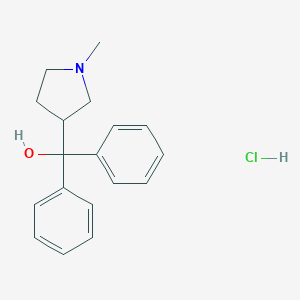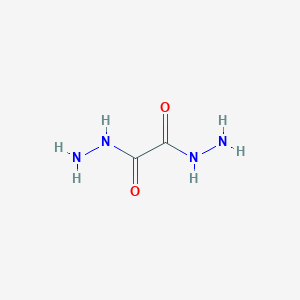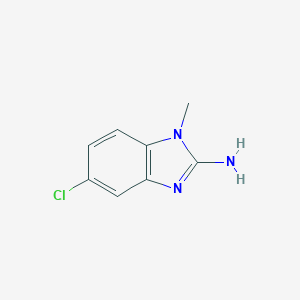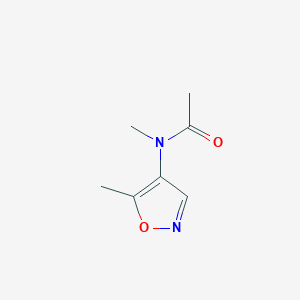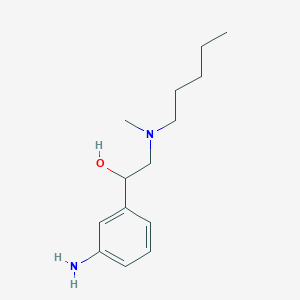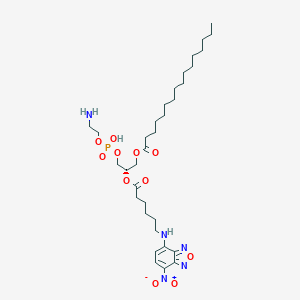![molecular formula C11H13NO4 B021622 Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid CAS No. 110599-19-4](/img/structure/B21622.png)
Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid, also known as gabapentin, is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin was first synthesized in 1975 by the pharmaceutical company Parke-Davis, and it was approved by the U.S. Food and Drug Administration (FDA) in 1993. Since then, gabapentin has become a widely prescribed medication due to its efficacy and safety profile.
作用機序
The exact mechanism of action of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid is not fully understood. However, it is believed to work by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters such as glutamate and substance P. This leads to a decrease in neuronal excitability and an increase in inhibitory neurotransmission.
生化学的および生理学的効果
Gabapentin has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. Gabapentin has also been shown to reduce the release of glutamate, an excitatory neurotransmitter, in the brain. Additionally, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid has been shown to reduce the release of substance P, a neuropeptide involved in pain transmission.
実験室実験の利点と制限
Gabapentin has several advantages for use in laboratory experiments. It has a well-established safety profile and is widely available. It is also relatively inexpensive compared to other medications used in laboratory experiments. However, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid has some limitations. It has a short half-life, which means that it must be administered frequently to maintain therapeutic levels. Additionally, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid can cause sedation and dizziness, which can interfere with experimental results.
将来の方向性
There are several future directions for research on Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid. One area of research is the development of more potent and selective α2δ ligands, which could lead to the development of more effective medications for the treatment of neurological and psychiatric disorders. Another area of research is the investigation of the role of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in the modulation of neuroinflammation, which is believed to play a role in the pathophysiology of several neurological disorders. Finally, the use of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in combination with other medications for the treatment of neurological and psychiatric disorders is an area of research that warrants further investigation.
Conclusion
In conclusion, Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid is a medication that has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. It is synthesized through a multistep process that involves the reaction of 4-methylbenzoyl chloride with cyclohexylamine to form 4-methylphenylacetylaminocyclohexane-1-carboxylic acid. Gabapentin works by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which reduces the release of excitatory neurotransmitters such as glutamate and substance P. Gabapentin has several advantages for use in laboratory experiments, but it also has some limitations. There are several future directions for research on Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid, including the development of more potent and selective α2δ ligands, investigation of the role of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in the modulation of neuroinflammation, and the use of Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid in combination with other medications for the treatment of neurological and psychiatric disorders.
合成法
Gabapentin is synthesized through a multistep process that involves the reaction of 4-methylbenzoyl chloride with cyclohexylamine to form 4-methylphenylacetylaminocyclohexane-1-carboxylic acid. This compound is then treated with hydroxylamine to form the hydroxamic acid, which is subsequently hydrolyzed with sodium hydroxide to form Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid.
科学的研究の応用
Gabapentin has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of epilepsy, neuropathic pain, and restless leg syndrome. Gabapentin has also been studied for its potential use in the treatment of anxiety disorders, bipolar disorder, and alcohol dependence.
特性
CAS番号 |
110599-19-4 |
|---|---|
製品名 |
Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid |
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC名 |
2-hydroxy-2-[[2-(4-methylphenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-7-2-4-8(5-3-7)6-9(13)12-10(14)11(15)16/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16) |
InChIキー |
WGDDJHCUSJPJSS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C(=O)O)O |
正規SMILES |
CC1=CC=C(C=C1)CC(=O)NC(C(=O)O)O |
同義語 |
Acetic acid, hydroxy[[(4-methylphenyl)acetyl]amino]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)
